

# Application Notes and Protocols for Co-Rh Catalysts in Oxygen Reduction Reaction

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cobalt;rhodium

Cat. No.: B15414044

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## Introduction

The oxygen reduction reaction (ORR) is a fundamental process in various energy conversion and storage technologies, including fuel cells and metal-air batteries. The development of highly active, durable, and cost-effective catalysts for the ORR is a critical area of research. Platinum (Pt)-based materials have traditionally been the catalysts of choice due to their excellent performance. However, the high cost and scarcity of platinum have driven the search for alternative catalysts.

Bimetallic catalysts, which combine a platinum-group metal with a more abundant transition metal, have emerged as a promising strategy to reduce cost while maintaining or even enhancing catalytic activity. Cobalt (Co) is known for its good catalytic activity towards ORR, while Rhodium (Rh) is a platinum-group metal with high stability and interesting electronic properties. The combination of Cobalt and Rhodium in a bimetallic catalyst system (Co-Rh) presents an intriguing yet underexplored avenue for developing advanced ORR electrocatalysts.

These application notes provide a comprehensive set of protocols for the synthesis, characterization, and electrochemical evaluation of Co-Rh catalysts for the ORR. While specific performance data for Co-Rh catalysts in the ORR is not yet widely available in the scientific literature, this document equips researchers with the necessary methodologies to explore this promising catalyst system.

## Data Presentation: Performance Metrics for ORR Catalysts

The following tables are provided as templates for summarizing the quantitative data obtained from the electrochemical evaluation of Co-Rh catalysts.

Table 1: Key Performance Metrics for Co-Rh/C Catalysts in ORR

Catalyst Composition	Onset Potential (V vs. RHE)	Half-Wave Potential (V vs. RHE)	Tafel Slope (mV/dec)
Co-Rh (1:1)/C			
Co-Rh (3:1)/C			
Co-Rh (1:3)/C			
Pt/C (Commercial)			

Table 2: Mechanistic Insights from RRDE Measurements

Catalyst Composition	Electron Transfer Number (n)	H <sub>2</sub> O <sub>2</sub> Yield (%)
Co-Rh (1:1)/C		
Co-Rh (3:1)/C		
Co-Rh (1:3)/C		
Pt/C (Commercial)		

## Experimental Protocols

### Synthesis of Carbon-Supported Co-Rh Bimetallic Nanoparticles

This protocol describes the synthesis of Co-Rh alloy nanoparticles on a carbon support using a modified polyol reduction method. This method can be adapted to synthesize core-shell

structures by sequential reduction of the metal precursors.

#### Materials:

- Cobalt(II) acetylacetonate ( $\text{Co}(\text{acac})_2$ )
- Rhodium(III) acetylacetonate ( $\text{Rh}(\text{acac})_3$ )
- Ethylene glycol (EG)
- Polyvinylpyrrolidone (PVP, MW  $\approx$  55,000)
- High-surface-area carbon black (e.g., Vulcan XC-72)
- Deionized water
- Ethanol

#### Procedure:

- Carbon Support Pre-treatment: Disperse the carbon black in a 1:1 mixture of concentrated nitric acid and sulfuric acid and sonicate for 2 hours to introduce surface functional groups. Thoroughly wash the carbon with deionized water until the pH is neutral, and then dry it in a vacuum oven at 80°C overnight.
- Precursor Solution Preparation: In a three-neck flask equipped with a condenser and a magnetic stirrer, dissolve the desired molar ratio of  $\text{Co}(\text{acac})_2$  and  $\text{Rh}(\text{acac})_3$  and PVP in ethylene glycol. A typical metal-to-PVP molar ratio is 1:10.
- Reaction: Heat the solution to 120°C under a nitrogen atmosphere with vigorous stirring. Once the precursors are fully dissolved, ramp the temperature to 180-200°C and maintain it for 3-4 hours. The color of the solution will change, indicating the formation of nanoparticles.
- Deposition on Carbon: After cooling to room temperature, add the pre-treated carbon support to the nanoparticle solution. Sonicate the mixture for 1 hour to ensure uniform deposition of the nanoparticles onto the carbon support.

- **Catalyst Recovery:** Precipitate the Co-Rh/C catalyst by adding a sufficient amount of acetone. Centrifuge the mixture, decant the supernatant, and wash the solid product multiple times with a mixture of ethanol and water to remove any remaining PVP and ethylene glycol.
- **Drying:** Dry the final Co-Rh/C catalyst in a vacuum oven at 60°C overnight.

## Catalyst Ink Preparation and Electrode Modification

Materials:

- Co-Rh/C catalyst powder
- Nafion® perfluorinated resin solution (5 wt%)
- Isopropanol
- Deionized water
- Glassy carbon electrode (GCE)

Procedure:

- **Ink Formulation:** Prepare the catalyst ink by dispersing 5 mg of the Co-Rh/C catalyst in a solution containing 1 mL of isopropanol, 0.5 mL of deionized water, and 20 µL of 5 wt% Nafion® solution.
- **Homogenization:** Sonicate the mixture for at least 30 minutes in an ice bath to form a homogeneous dispersion.
- **Electrode Deposition:** Using a micropipette, drop-cast a specific volume (e.g., 5-10 µL) of the catalyst ink onto the polished and cleaned glassy carbon electrode surface.
- **Drying:** Allow the electrode to dry at room temperature in a dust-free environment. The resulting catalyst film should be uniform and well-adhered to the electrode surface.

## Electrochemical Evaluation of ORR Activity

Instrumentation:

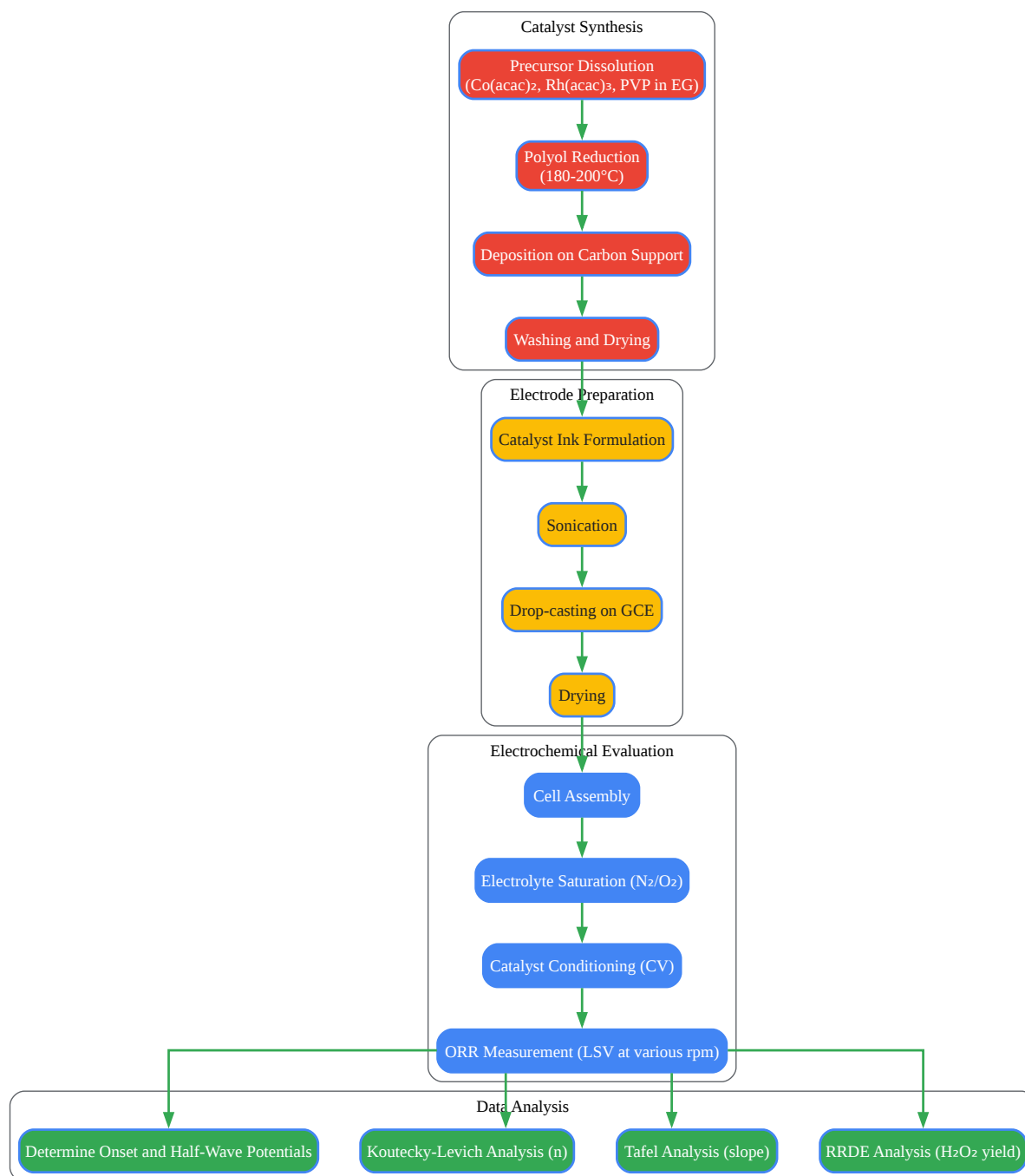
- Potentiostat with a rotating disk electrode (RDE) or rotating ring-disk electrode (RRDE) setup
- Three-electrode electrochemical cell
- Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
- Counter electrode (e.g., Platinum wire or graphite rod)
- Working electrode (the prepared Co-Rh/C modified GCE)
- High-purity oxygen and nitrogen gas

#### Procedure:

- **Electrolyte Preparation:** Prepare a 0.1 M KOH (for alkaline media) or 0.1 M HClO<sub>4</sub> (for acidic media) electrolyte solution using high-purity water.
- **Cell Assembly:** Assemble the three-electrode cell with the Co-Rh/C working electrode, the reference electrode, and the counter electrode.
- **Electrolyte Saturation:** Purge the electrolyte with high-purity nitrogen for at least 30 minutes to remove any dissolved oxygen.
- **Catalyst Conditioning:** Perform cyclic voltammetry (CV) in the N<sub>2</sub>-saturated electrolyte to clean and activate the catalyst surface. Typically, this involves cycling the potential between 0.05 V and 1.2 V vs. RHE at a scan rate of 50 mV/s for about 20-30 cycles until a stable CV is obtained.
- **ORR Measurement:** Switch the gas purge to high-purity oxygen and saturate the electrolyte for at least 30 minutes.
- **Linear Sweep Voltammetry (LSV):** Record the ORR polarization curve by sweeping the potential from the open-circuit potential towards the negative direction at a slow scan rate (e.g., 5-10 mV/s) while rotating the electrode at various speeds (e.g., 400, 900, 1600, 2500 rpm).
- **Data Analysis:**

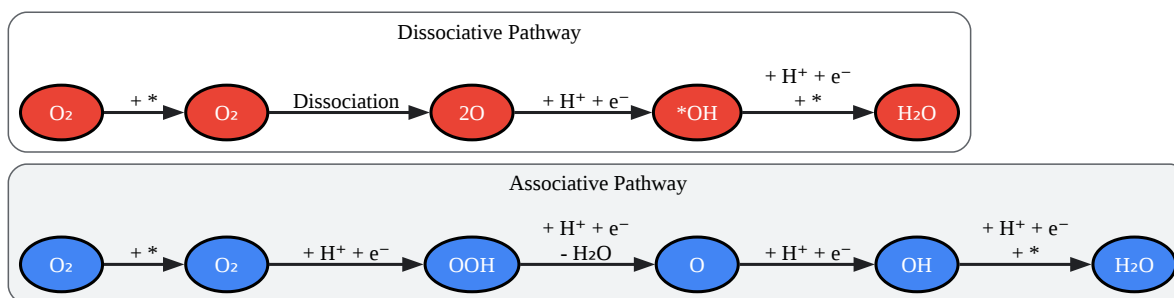
- Onset and Half-Wave Potentials: Determine these values from the LSV curves.
- Koutecky-Levich Analysis: Use the LSV data at different rotation rates to construct Koutecky-Levich plots ( $j^{-1}$  vs.  $\omega^{-1/2}$ ) to determine the electron transfer number ( $n$ ).
- Tafel Plot: Construct the Tafel plot ( $\log |j|$  vs.  $E$ ) from the mass-transport corrected kinetic current to determine the Tafel slope.
- RRDE Analysis (if applicable): If using an RRDE, hold the ring electrode at a potential where  $\text{H}_2\text{O}_2$  is oxidized (e.g., 1.2 V vs. RHE) to quantify the peroxide yield and calculate a more accurate electron transfer number.

## Visualizations



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Caption: Experimental workflow for the synthesis and evaluation of Co-Rh ORR catalysts.



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Caption: Proposed pathways for the Oxygen Reduction Reaction on a catalyst surface.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)